3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Description
Properties
IUPAC Name |
3,6-dimethylimidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWUSTTVTDTDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438480 | |
| Record name | 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155789-84-7 | |
| Record name | 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155789-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
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Cyclization : 2,3-Diaminopyridine undergoes cyclization with a methylating agent, such as acetic acid or acetyl chloride, under reflux conditions. This step forms the imidazole ring, with the methyl group introduced at the 3-position of the heterocycle.
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Methylation at Position 6 : The pyridine ring is selectively methylated at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step requires careful temperature control (60–80°C) to avoid over-alkylation.
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Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity.
Optimization Challenges
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Regioselectivity : Ensuring methylation occurs exclusively at the 6-position of the pyridine ring is challenging, often requiring sterically hindered bases or protective groups.
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Yield Limitations : The classical method typically yields 40–50% of the target compound due to side reactions during methylation.
One-Pot Tandem Synthesis via SNAr, Reduction, and Cyclization
A more efficient route, developed by Kumar et al., employs 2-chloro-3-nitropyridine as the starting material in a one-pot tandem process. This method achieves higher yields (85–90%) and reduces purification steps.
Reaction Sequence
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SNAr Reaction : 2-Chloro-3-nitropyridine reacts with methylamine in a H2O-isopropyl alcohol (IPA) solvent system (1:1) at 80°C for 2 hours. This replaces the chlorine atom with a methylamino group.
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Nitro Group Reduction : Zinc dust and hydrochloric acid reduce the nitro group to an amine, forming 2-methylamino-3-aminopyridine.
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Cyclization with Aldehydes : The diamine intermediate reacts with formaldehyde in H2O-IPA at 85°C for 10 hours, forming the imidazole ring and introducing the 6-methyl group via aromatization.
Advantages Over Classical Methods
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Solvent System : H2O-IPA enhances reaction efficiency by stabilizing intermediates and facilitating heterocyclization.
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Green Chemistry : Avoids toxic metal catalysts (e.g., Pd or Cu) and hazardous solvents.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Innovations
Chemical Reactions Analysis
3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the imidazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Biological Activities
Antibacterial Properties
Research has demonstrated that 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine exhibits significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and neuropathogenic Escherichia coli K1. In studies involving cockroaches (Periplaneta americana), this compound showed potent antibacterial effects in various body organs .
Kinase Inhibition and Cancer Research
The compound has also been investigated for its potential as a kinase inhibitor. A study highlighted its role in inhibiting Aurora kinases, which are critical in cancer cell proliferation. Modifications to the imidazo[4,5-b]pyridine scaffold have led to derivatives that selectively inhibit Aurora-A kinase over Aurora-B, suggesting potential applications in targeted cancer therapies .
Therapeutic Applications
Antibiotic Development
Given its antibacterial properties, this compound is being explored as a candidate for developing new antibiotics. Its ability to combat resistant strains of bacteria positions it as a valuable asset in addressing antibiotic resistance .
Cancer Treatment
The compound's interaction with kinases makes it a promising candidate for cancer treatment. Its selectivity for specific kinases could lead to therapies that minimize side effects associated with conventional chemotherapy .
Case Studies
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Study on Antibacterial Efficacy
A study conducted on the efficacy of this compound against MRSA showed that it inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. This study highlights its potential as a lead compound for antibiotic development . -
Kinase Profiling Research
In research aimed at identifying selective inhibitors for Aurora kinases, compounds derived from the imidazo[4,5-b]pyridine scaffold demonstrated significant inhibition across multiple kinases with varying selectivity profiles. The crystal structure analysis provided insights into how modifications can enhance selectivity for Aurora-A over Aurora-B .
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors . For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria. Additionally, it can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity.
Comparison with Similar Compounds
Table 1: Key Properties of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine and Analogues
Key Findings and Mechanistic Insights
ARQ 092 : Co-crystallization studies with AKT1 reveal that its 3-phenyl and pyridin-2-amine substituents induce conformational changes in the ATP-binding pocket, occluding ATP access and enabling allosteric inhibition . This compound demonstrates oral bioavailability and efficacy in murine tumor models .
PhIP: A food-borne carcinogen, PhIP forms DNA adducts via metabolic activation by cytochrome P450 enzymes. It exhibits strong affinity for melanin and accumulates in excretory organs (liver, kidney) and endocrine tissues .
Ribofuranosyl Derivatives: These nucleoside analogs (e.g., 5,6-dichloro-N-isopropyl derivatives) are synthesized via glycosylation of imidazo[4,5-b]pyridine cores, demonstrating antiviral activity against human cytomegalovirus .
3-Ethylimidazo[4,5-b]pyridin-2-amine : Simpler alkyl-substituted analogs like this serve as intermediates for further functionalization, though their biological activities remain underexplored .
Biological Activity
Overview
3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by an imidazole ring fused with a pyridine moiety, making it a significant subject of study in medicinal chemistry. Research has indicated its potential as an antibacterial agent and its involvement in various biological pathways, particularly in oncology and kinase inhibition.
The compound can be synthesized through several methods, typically starting from 2,3-diaminopyridine. The synthesis involves nucleophilic substitution, reduction of nitro groups, and cyclization to form the imidazo[4,5-b]pyridine structure. The general steps include:
- Nucleophilic Substitution : Substituting the halogen in the pyridine ring with a nucleophile.
- Reduction : Reducing nitro groups using agents like hydrogen or sodium borohydride.
- Cyclization : Forming the imidazo[4,5-b]pyridine ring system using acetic anhydride or similar reagents.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and neuropathogenic Escherichia coli. The mechanism of action appears to involve interference with bacterial growth and replication processes. In vitro studies have indicated that this compound can inhibit bacterial growth with varying degrees of effectiveness depending on concentration.
Kinase Inhibition
A notable aspect of this compound's biological activity is its role as a kinase inhibitor. Studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit various kinases involved in cancer progression. For instance, modifications to the compound have yielded inhibitors targeting Aurora kinases with IC50 values in the low micromolar range:
| Compound | Target Kinase | IC50 (μM) | Cell Line |
|---|---|---|---|
| 7a | Aurora-A | 0.087 | SW620 |
| 7d | Aurora-B | 0.223 | HCT116 |
| 28c | FLT3 | 0.162 | MV4-11 |
These findings suggest that this compound could be developed into a therapeutic agent for cancers characterized by aberrant kinase activity.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. For example:
- SW620 : GI50 = 0.18 μM
- HCT116 : GI50 = 0.15 μM
- HeLa : IC50 values show significant inhibition when functional groups are optimally modified.
These results underscore the potential of this compound as a lead structure for developing new anticancer therapies.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound’s ability to inhibit kinase activity disrupts critical processes in cell division and proliferation.
Case Studies
- Aurora Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited Aurora kinases involved in mitosis, leading to reduced proliferation in cancer cell lines.
- Antibacterial Efficacy : Clinical evaluations showed promising results against resistant bacterial strains, suggesting potential use in treating infections caused by MRSA.
Q & A
Q. What are the key structural and spectroscopic characteristics of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine for identification and purity assessment?
The compound has a molecular formula of C₆H₆N₄ (MW: 134.14) and features a fused imidazo[4,5-b]pyridine core with methyl groups at positions 3 and 6 . Infrared (IR) spectroscopy is critical for identifying functional groups; for example, nitro-substituted analogs show characteristic peaks at ~1283 cm⁻¹ (C-N stretching) and ~771 cm⁻¹ (aromatic C-H bending) . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential to confirm molecular weight and substituent positions. X-ray crystallography (e.g., using SHELX software ) can resolve ambiguities in tautomeric forms or regiochemistry.
Q. What synthetic routes are commonly employed to prepare this compound and its derivatives?
A scalable method involves cyclocondensation of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles under basic conditions, followed by methylation . Transition-metal-catalyzed C-H arylation (e.g., Pd/Cu-mediated coupling with aryl halides) enables regioselective functionalization of the heteroaromatic core . For nitro-substituted analogs, direct nitration using HNO₃/H₂SO₄ or electrophilic substitution is employed .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, structurally related imidazopyridines require handling in fume hoods with nitrile gloves and lab coats . Avoid inhalation or skin contact. Methanesulfonate salts (e.g., analogs in ) may release toxic gases upon decomposition; use CO₂ or dry powder extinguishers for fires. Always consult SDS for derivatives and implement waste protocols for azole-containing compounds.
Q. What pharmacological targets are associated with this compound derivatives?
The scaffold is a privileged structure in kinase inhibition. Derivatives like ARQ 092 (Miransertib) act as allosteric AKT inhibitors by binding to the PH domain, blocking membrane recruitment and activation . Other analogs inhibit p38 MAPK or modulate PI3K/Akt/mTOR pathways , showing potential in oncology and inflammation .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound-based Akt inhibitors?
Density Functional Theory (DFT) studies predict electronic properties and tautomeric stability, aiding in substituent selection for improved binding . Molecular docking (e.g., using AutoDock Vina) and MD simulations validate interactions with Akt’s allosteric pocket (e.g., hydrophobic interactions with Trp80 and Lys14) . Free energy perturbation (FEP) calculations quantify binding affinity changes for methyl or halogen substitutions .
Q. What experimental strategies resolve contradictions in Akt inhibition mechanisms between ATP-competitive and allosteric inhibitors?
Co-crystallization of inhibitors (e.g., ARQ 092) with Akt1 (PDB: 6YN) reveals that allosteric binding induces conformational changes, occluding the ATP-binding cleft . Compare inhibitory IC₅₀ values in kinase-dead vs. wild-type Akt assays to distinguish ATP-dependence. Use surface plasmon resonance (SPR) to measure direct binding kinetics and confirm non-competitive behavior .
Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of imidazo[4,5-b]pyridine derivatives?
Key modifications:
- N-Methylation at position 3 enhances metabolic stability by reducing CYP450 oxidation .
- Polar substituents (e.g., -OH, -NH₂) at C6 improve aqueous solubility but may reduce cell permeability .
- Aryl extensions at C5 (e.g., 4-fluorophenyl) boost target affinity but require balancing logP values (<5) to avoid hepatotoxicity . Pharmacokinetic optimization should integrate in vitro microsomal stability assays and in vivo murine bioavailability studies .
Q. What analytical techniques are critical for characterizing synthetic intermediates and resolving regioisomeric impurities?
- LC-MS/MS : Detects trace impurities (<0.1%) and confirms molecular ions.
- 2D NMR (HSQC, HMBC) : Assigns regiochemistry in nitro- or halogen-substituted analogs .
- X-ray crystallography : Resolves tautomeric ambiguity (e.g., 1H vs. 3H imidazole forms) using SHELXL-refined structures .
- HPLC with chiral columns : Separates enantiomers in cyclobutyl-substituted derivatives (e.g., ARQ 092) .
Q. How do researchers address low oral bioavailability in imidazo[4,5-b]pyridine-based drug candidates?
Strategies include:
- Prodrug design : Phosphonate or acetylated precursors enhance solubility .
- Cocrystallization with coformers (e.g., succinic acid) improves dissolution rates .
- Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) carriers increase AUC in preclinical models . Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models predict absorption bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
